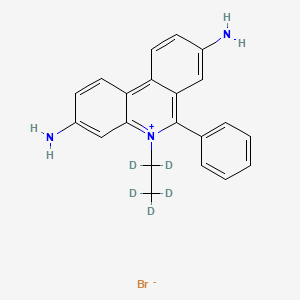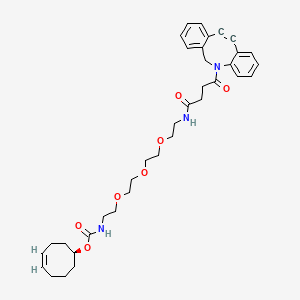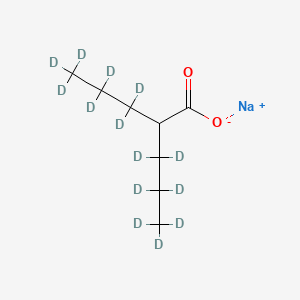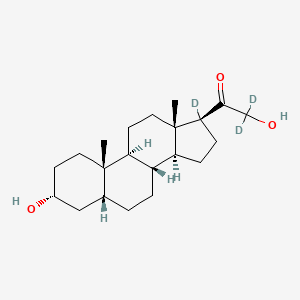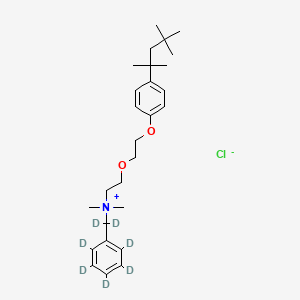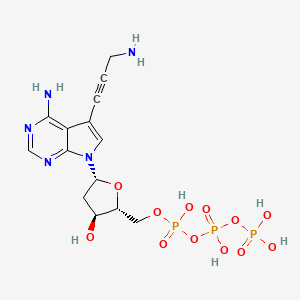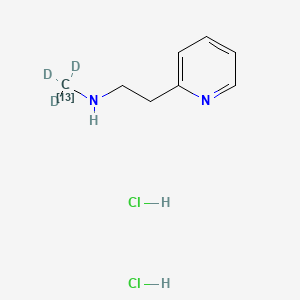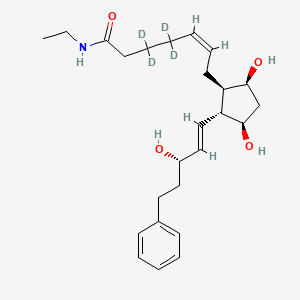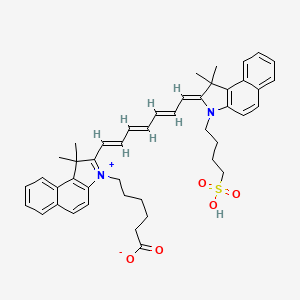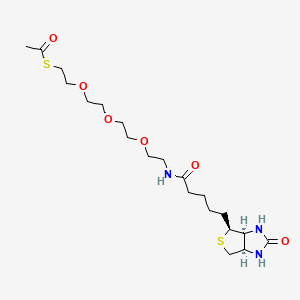
Biotin-PEG3-methyl ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG3-methyl ethanethioate is a biotinylated polyethylene glycol derivative used primarily for biotinylation processes. The biotin group in this compound serves as an affinity label towards proteins such as avidin and streptavidin, making it a valuable tool in various biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-methyl ethanethioate involves the conjugation of biotin with a polyethylene glycol (PEG) chain, followed by the attachment of a methyl ethanethioate group. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG3-amine, under mild conditions to form biotin-PEG3.
Thioester Formation: The biotin-PEG3 is further reacted with methyl ethanethioate in the presence of a base like triethylamine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Custom Synthesis: Tailored synthesis protocols to meet specific requirements.
cGMP Manufacturing: Compliance with current Good Manufacturing Practices to ensure product quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-PEG3-methyl ethanethioate primarily undergoes:
Substitution Reactions: The thioester group can participate in nucleophilic substitution reactions.
Biotinylation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can react with the thioester group.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the biotin and PEG moieties.
Major Products
Biotinylated Proteins: When used in biotinylation reactions, the major products are biotinylated proteins or other biomolecules.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG3-methyl ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Biology: Employed in biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the immobilization of biomolecules on surfaces for biosensor development.
Wirkmechanismus
Biotin-PEG3-methyl ethanethioate exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various applications, such as:
Protein Labeling: The biotin group labels proteins, enabling their detection and purification.
Targeted Protein Degradation: In PROTACs, the this compound linker facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-PEG2-methyl ethanethioate: Similar structure but with a shorter PEG chain.
Biotin-PEG4-methyl ethanethioate: Similar structure but with a longer PEG chain.
Biotin-PEG3-amine: Lacks the methyl ethanethioate group, used for different biotinylation applications.
Uniqueness
Biotin-PEG3-methyl ethanethioate is unique due to its specific PEG chain length and the presence of the methyl ethanethioate group, which provides distinct reactivity and solubility properties. This makes it particularly suitable for applications requiring precise biotinylation and linker functionality .
Eigenschaften
Molekularformel |
C20H35N3O6S2 |
|---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1 |
InChI-Schlüssel |
ILRFJMGXXLLAJU-LNLFQRSKSA-N |
Isomerische SMILES |
CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Kanonische SMILES |
CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)

![8-[2-(2H-tetrazol-5-yl)ethyl]-13-oxa-8,10,12,14,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaene](/img/structure/B12422606.png)
